(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

β-lactamase inhibitor antibiotic resistance phenylboronic acid

Boronic acid coupling partners with inconsistent reactivity delay SAR campaigns. (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid features an ortho-fluorophenyl substituent that engages in intramolecular H-bonding, modulating boronic acid nucleophilicity for efficient Suzuki-Miyaura cross-coupling. • Optimal partner for microwave-assisted MK2 inhibitor synthesis via 3-amino-4-bromopyrazole coupling • 98% purity; white solid; MW 259.04; store at 2-8°C under inert atmosphere • In stock for immediate global dispatch

Molecular Formula C13H11BFNO3
Molecular Weight 259.04 g/mol
CAS No. 874288-06-9
Cat. No. B1387922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
CAS874288-06-9
Molecular FormulaC13H11BFNO3
Molecular Weight259.04 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F)(O)O
InChIInChI=1S/C13H11BFNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8,18-19H,(H,16,17)
InChIKeyIMEVTROIYKNWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (CAS: 874288-06-9) — Overview and Procurement Baseline


(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (CAS: 874288-06-9) is an aromatic boronic acid derivative belonging to the class of 4-carbamoylphenylboronic acids. It is characterized by a phenylboronic acid core bearing a para-carbamoyl substituent that is N-linked to a 2-fluorophenyl group . The compound has the molecular formula C₁₃H₁₁BFNO₃ and a monoisotopic mass of 259.082 Da, and it is commonly procured as a solid building block for Suzuki–Miyaura cross‑coupling reactions and medicinal chemistry applications [1].

Why Generic Substitution of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is Scientifically Risky


In-class phenylboronic acid derivatives cannot be interchanged indiscriminately. The electronic and steric nature of the substituent on the carbamoyl nitrogen (here, the 2-fluorophenyl moiety) profoundly influences the boronic acid's reactivity in Suzuki–Miyaura couplings, its binding affinity for biological targets such as β-lactamases, and its physicochemical properties including LogP and polar surface area [1]. The ortho-fluorine substitution on the phenyl ring can engage in intramolecular hydrogen‑bonding interactions that alter the boronic acid's conformational equilibrium, directly affecting its nucleophilicity and, consequently, its cross‑coupling efficiency [2].

Quantitative Evidence for (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid: Differentiated Performance Metrics


β-Lactamase Inhibitory Potential — Class-Level Activity Inference

While direct inhibition data for (4-((2-fluorophenyl)carbamoyl)phenyl)boronic acid are not available, structurally related phenylboronic acids have been reported as low-nanomolar inhibitors of AmpC β‑lactamase [1]. For example, the 4-carbamoylphenylboronic acid scaffold achieved a Ki of 0.021 µM against AmpC [1]. The ortho‑fluorophenyl substituent in the target compound is expected to enhance binding through additional hydrophobic and potential hydrogen‑bonding interactions in the enzyme active site [2].

β-lactamase inhibitor antibiotic resistance phenylboronic acid

Suzuki–Miyaura Reactivity — Substituent Effect on Coupling Efficiency

4-Carbamoylphenylboronic acids bearing electron‑withdrawing N‑aryl substituents generally exhibit enhanced stability of the boronate intermediate and improved transmetalation rates in Suzuki–Miyaura reactions [1]. The ortho‑fluorine atom in the target compound reduces electron density on the carbamoyl nitrogen, which can accelerate the rate‑limiting transmetalation step by polarizing the boron–carbon bond [2]. In comparative microwave‑assisted couplings, 4‑carbamoylphenylboronic acid (unsubstituted) gave 78% yield with 3‑amino‑4‑bromopyrazole, whereas introduction of a fluorophenyl group typically increases isolated yield to >85% under identical conditions [3].

Suzuki-Miyaura coupling cross-coupling C-C bond formation

Physicochemical Differentiation — Lipophilicity and Polar Surface Area

The presence of the 2‑fluorophenyl substituent imparts a distinct physicochemical profile compared to unsubstituted 4‑carbamoylphenylboronic acid. The target compound has a calculated LogP of 0.83 and a topological polar surface area (tPSA) of 69.6 Ų . In contrast, 4‑carbamoylphenylboronic acid (CAS 123088-59-5) exhibits a LogP of 0.35 and a tPSA of 66.6 Ų . This 0.48‑unit increase in LogP may enhance membrane permeability while maintaining sufficient polarity for aqueous solubility — a balance often sought in lead optimization.

LogP PSA drug-likeness ADME

Commercial Availability — Purity and Storage Specifications

Commercial vendors supply (4-((2-fluorophenyl)carbamoyl)phenyl)boronic acid at ≥98% purity, with specified storage at 2–8 °C under inert atmosphere . By comparison, the 3‑isomer (CAS 874288-35-4) is less commonly stocked and often requires custom synthesis, with typical purities of 95% . The para‑substituted derivative also demonstrates greater bench stability than ortho‑substituted boronic acids, which are prone to rapid protodeboronation.

procurement purity storage stability

Recommended Application Scenarios for (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (CAS: 874288-06-9)


Synthesis of MK2 Inhibitors via Suzuki–Miyaura Coupling

The compound is an optimal partner for the microwave‑assisted synthesis of MAPKAPK2 (MK2) inhibitors [1]. Its para‑carbamoylphenylboronic acid core undergoes efficient cross‑coupling with 3‑amino‑4‑bromopyrazoles, enabling the rapid construction of 4,6,8‑trisubstituted pyrazolo[3,4‑b]pyridine scaffolds [1]. The 2‑fluorophenyl group is expected to provide favorable steric and electronic properties that enhance coupling yields relative to unsubstituted analogs [2].

Lead Optimization for β-Lactamase Inhibitors

Given the established activity of phenylboronic acids as low‑nanomolar inhibitors of AmpC and KPC‑2 β‑lactamases, this compound serves as a valuable scaffold for structure–activity relationship (SAR) studies [3]. The 2‑fluorophenyl substituent can be used to probe hydrophobic pockets in the enzyme active site and to modulate physicochemical properties for improved bacterial cell penetration [3].

Precursor for FAAH Inhibitor Libraries

2‑Fluorophenylboronic acid derivatives have been shown to inhibit fatty acid amide hydrolase (FAAH) with IC₅₀ values in the nanomolar range [4]. (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid can be elaborated into a series of amide‑linked inhibitors, leveraging the 2‑fluorophenyl moiety for improved target engagement and metabolic stability [4].

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